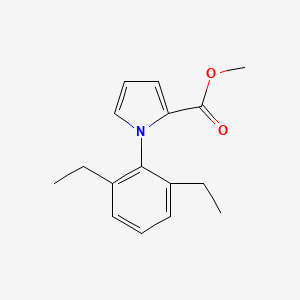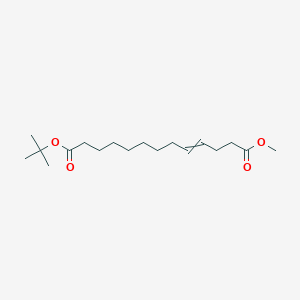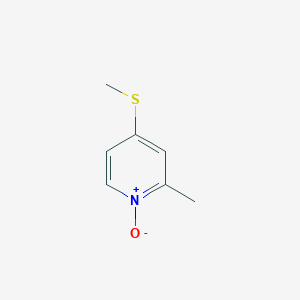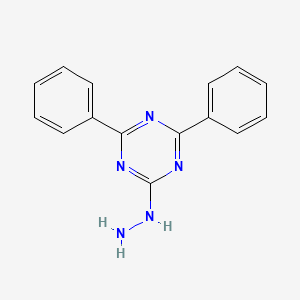
2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with hydrazinyl and diphenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine typically involves the sequential substitution of cyanuric chloride with hydrazine and phenyl groups. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 1,3,5-triazines, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines with different functional groups .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The triazine ring’s aromatic nature allows it to interact with biological macromolecules, potentially disrupting their normal functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Known for its use as a UV absorber and stabilizer.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other triazines that may lack such functional groups .
Propiedades
Número CAS |
113696-90-5 |
|---|---|
Fórmula molecular |
C15H13N5 |
Peso molecular |
263.30 g/mol |
Nombre IUPAC |
(4,6-diphenyl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N5/c16-20-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20) |
Clave InChI |
RSRDFWTZMTVOGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NN)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
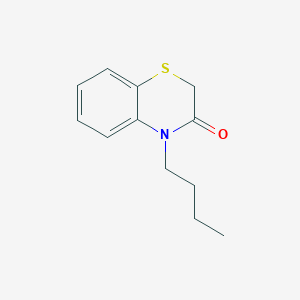
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)

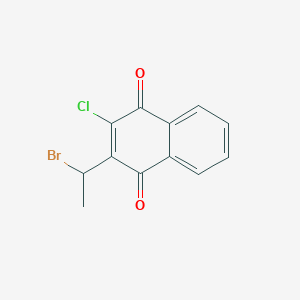
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)

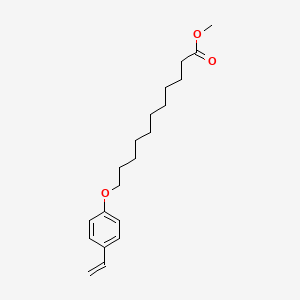

![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
